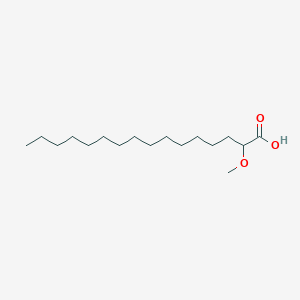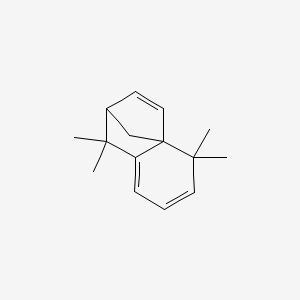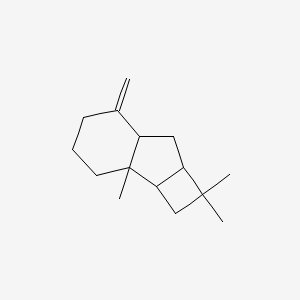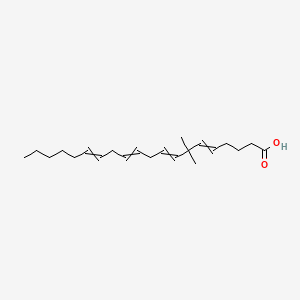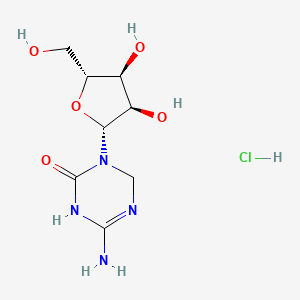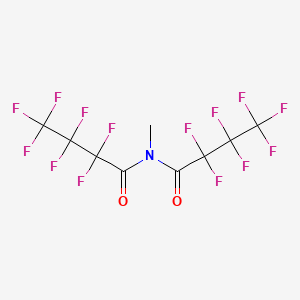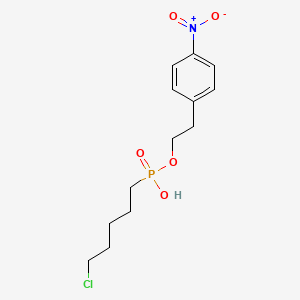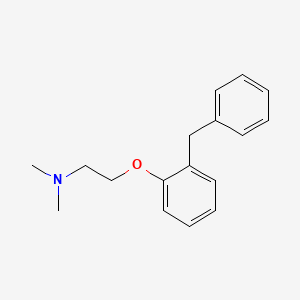
Phenyltoloxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltoloxamine is an ethanolamine derivative with antihistaminic property. Phenyltoloxamine blocks H1 histamine receptors, thereby inhibiting phospholipase A2 and production of endothelium-derived relaxing factor, nitric oxide. Subsequent lack of activation of guanylyl cyclase through nitric oxide results in decreased cyclic GMP levels, thereby inhibiting smooth muscle constriction of various tissues, decreasing capillary permeability and decreasing other histamine-activated allergic reactions.
Phenyltoloxamine is a first generation antihistamine that is used for symptoms of the common cold and as a short acting sedative. Phenyltoloxamine has not been linked to instances of clinically apparent acute liver injury.
Phenyltoloxamine, also known as phenoxadrin or antin, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Phenyltoloxamine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, phenyltoloxamine is involved in the phenyltoloxamine H1-antihistamine action pathway.
Propriétés
Numéro CAS |
92-12-6 |
|---|---|
Nom du produit |
Phenyltoloxamine |
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
2-(2-benzylphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Clé InChI |
IZRPKIZLIFYYKR-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
SMILES canonique |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
Autres numéros CAS |
92-12-6 |
Pictogrammes |
Irritant |
Numéros CAS associés |
6152-43-8 (hydrochloride) |
Synonymes |
N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine phenyltoloxamine phenyltoloxamine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S,6R,7R,10R,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1222671.png)
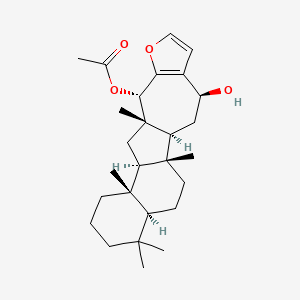
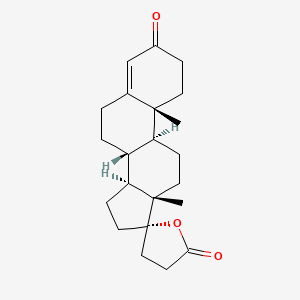
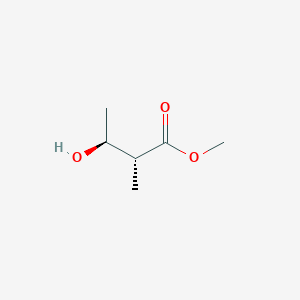
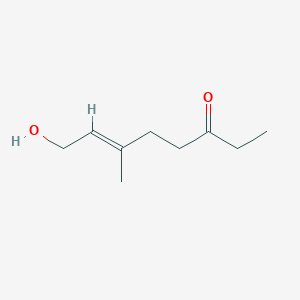
![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)
![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)
